molecular formula C6H3BrClFS B12860103 4-Bromo-5-chloro-2-fluorobenzenethiol

4-Bromo-5-chloro-2-fluorobenzenethiol

Cat. No.: B12860103
M. Wt: 241.51 g/mol
InChI Key: VFNIBJCQLXCPRR-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). The unique combination of halogens and the thiol group makes this compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Thiol Group Introduction: Conversion of a suitable precursor to the thiol derivative using reagents like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and thiolation processes, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Derivatives with new functional groups replacing halogens.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzenethiol is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-fluorobenzenethiol
  • 5-Bromo-2-chloro-4-fluorobenzenethiol
  • 2-Chloro-4-fluorobenzenethiol

Uniqueness

4-Bromo-5-chloro-2-fluorobenzenethiol is unique due to the specific arrangement of halogens and the thiol group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H3BrClFS

Molecular Weight

241.51 g/mol

IUPAC Name

4-bromo-5-chloro-2-fluorobenzenethiol

InChI

InChI=1S/C6H3BrClFS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

VFNIBJCQLXCPRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S)F

Origin of Product

United States

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